Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

Catalog No.
S716526
CAS No.
126085-91-4
M.F
C18H33NO3Sn
M. Wt
430.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

CAS Number

126085-91-4

Product Name

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

IUPAC Name

ethyl 5-tributylstannyl-1,2-oxazole-3-carboxylate

Molecular Formula

C18H33NO3Sn

Molecular Weight

430.2 g/mol

InChI

InChI=1S/C6H6NO3.3C4H9.Sn/c1-2-9-6(8)5-3-4-10-7-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3;

InChI Key

LDFBGRFJCWKQCA-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(=O)OCC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(=O)OCC

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C18_{18}H33_{33}NO3_3Sn and a molecular weight of approximately 430.17 g/mol. It features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The compound is characterized by the presence of a tributylstannyl group, which enhances its reactivity and utility in various

  • Substitution Reactions: The tributylstannyl group can be substituted with various functional groups through nucleophilic substitution reactions.
  • Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
  • Coupling Reactions: It participates in coupling reactions, such as Stille coupling, which is essential for forming carbon-carbon bonds.

Common reagents used in these reactions include halides for nucleophilic substitution and palladium catalysts for coupling reactions .

The synthesis of ethyl 5-(tributylstannyl)isoxazole-3-carboxylate typically involves stannylation of an isoxazole derivative. A common method includes:

  • Starting Material: 5-bromo-3-carboxylate isoxazole.
  • Reagents: Tributyltin hydride.
  • Catalyst: Palladium catalyst.
  • Reaction Conditions: The reaction is usually conducted under inert atmosphere conditions to prevent oxidation and maximize yield.

Industrial production methods would likely scale up these laboratory techniques, optimizing reaction conditions for yield and purity .

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: The compound is utilized in the synthesis of new pharmaceuticals and biologically active compounds.
  • Specialty Chemicals: It contributes to the production of advanced materials and specialty chemicals in industrial settings .

Several compounds share structural or functional similarities with ethyl 5-(tributylstannyl)isoxazole-3-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-(triphenyltin)isoxazole-3-carboxylateContains triphenyltin instead of tributylstannylDifferent steric and electronic properties
Ethyl 5-(dimethylstannyl)isoxazole-3-carboxylateContains dimethylstannyl groupLower molecular weight and different reactivity
5-Bromoisoxazole-3-carboxylic acidLacks stannyl groupSimpler structure; used as a precursor in synthesis
Ethyl 5-(phenyl)isoxazole-3-carboxylateContains phenolic substituentDifferent functional group; potential for different biological activity

These compounds illustrate the diversity within the isoxazole derivatives, highlighting the unique contributions of the tributylstannyl group in ethyl 5-(tributylstannyl)isoxazole-3-carboxylate regarding reactivity and applications in organic synthesis .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate

Dates

Modify: 2023-08-15

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